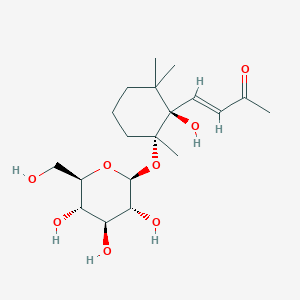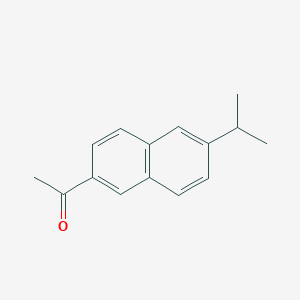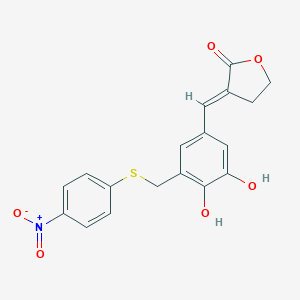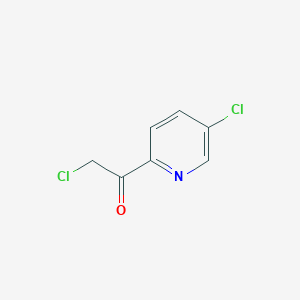
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime, also known as ESITO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime is not fully understood. However, it is believed that 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime works by reacting with reactive oxygen species (ROS) and nitrogen species (RNS) in the body. This reaction leads to the formation of stable compounds that are less harmful to the body. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime also inhibits the activity of enzymes involved in the production of ROS and RNS.
Effets Biochimiques Et Physiologiques
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime also has a protective effect on the liver and kidneys. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been shown to reduce the levels of various cytokines, including TNF-α, IL-1β, and IL-6. These cytokines are involved in the inflammatory response in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has several advantages for lab experiments. It is easy to synthesize, and the yield is high. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime is also stable under normal laboratory conditions. However, 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime is also sensitive to light and air, which can lead to degradation.
Orientations Futures
There are several future directions for research on 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime's potential use as an anti-cancer agent. Further research is needed to determine the optimal dosage and administration route for 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime. Additionally, more research is needed to understand the mechanism of action of 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime and its potential side effects.
Méthodes De Synthèse
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime can be synthesized using a simple and efficient method. The synthesis involves the reaction of ethoxysilane and hydroxylamine hydrochloride in the presence of 2-butanone. The product obtained is a white solid that can be purified using column chromatography. The yield of the synthesis is high, and the purity of the product is excellent.
Applications De Recherche Scientifique
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been used as a pesticide. It has been shown to be effective against various pests, including aphids and whiteflies. In environmental science, 2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime has been used to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
101371-00-0 |
|---|---|
Nom du produit |
2-Butanone, O,O',O''-(ethoxysilylidyne)trioxime |
Formule moléculaire |
C14H29N3O4Si |
Poids moléculaire |
331.48 g/mol |
Nom IUPAC |
tris(butan-2-ylideneamino) ethyl silicate |
InChI |
InChI=1S/C14H29N3O4Si/c1-8-12(5)15-19-22(18-11-4,20-16-13(6)9-2)21-17-14(7)10-3/h8-11H2,1-7H3 |
Clé InChI |
YCMWPOSJKIPEMT-UHFFFAOYSA-N |
SMILES |
CCC(=NO[Si](OCC)(ON=C(C)CC)ON=C(C)CC)C |
SMILES canonique |
CCC(=NO[Si](OCC)(ON=C(C)CC)ON=C(C)CC)C |
Autres numéros CAS |
101371-00-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
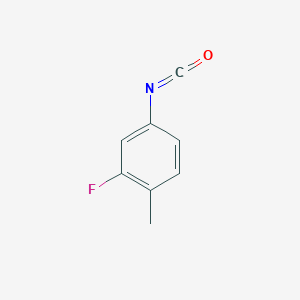
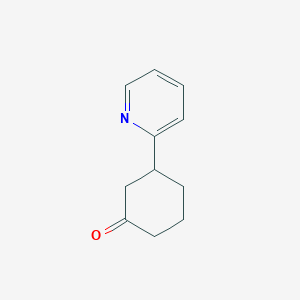
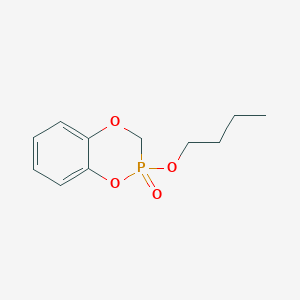
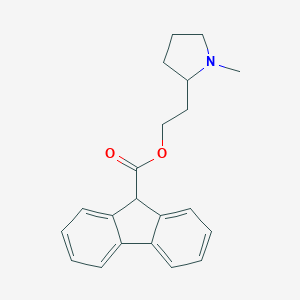
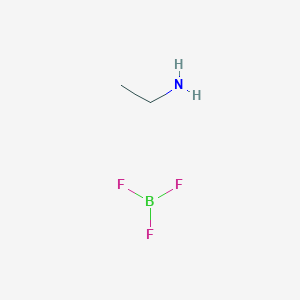
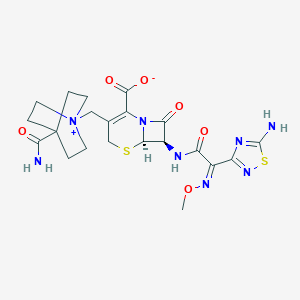
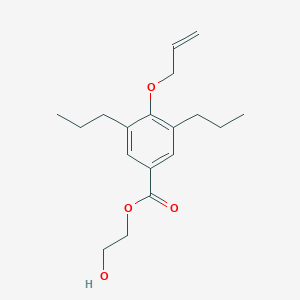
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
